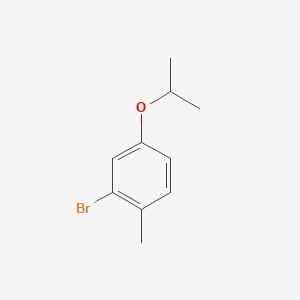
2-Bromo-4-isopropoxy-1-methylbenzene
Vue d'ensemble
Description
2-Bromo-4-isopropoxy-1-methylbenzene is a chemical compound with the CAS Number: 1254062-68-4 . It has a molecular weight of 229.12 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-Bromo-4-methylphenol with isopropyl iodide .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 229.12 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Thermochemistry of Halogen-Substituted Methylbenzenes
This research examines the thermochemistry of various bromo- and iodo-substituted methylbenzenes, including 2-bromo-4-isopropoxy-1-methylbenzene. The study used the transpiration method to measure vapor pressures and enthalpies of vaporization, fusion, and sublimation, providing valuable data for understanding the thermal behavior of these compounds (Verevkin et al., 2015).
Liquid-phase Oxidation of Methylbenzenes
This study investigates the liquid-phase oxidation of methylbenzenes, including this compound. The process used a cobalt(II) and copper(II) acetate catalyst system with sodium bromide in acetic acid. The research highlights how various reaction conditions affect the selectivity and efficiency of producing specific oxidation products (Okada & Kamiya, 1981).
Sonication in Chemical Reactions
This paper explores the effects of sonication on the reaction of 4-bromo-1-methylbenzene with sodium sulfide. The study demonstrates that sonication, combined with a multi-site phase-transfer catalyst, significantly enhances the reaction rate, offering insights into the role of sonication in the synthesis of derivatives of this compound (Abimannan, Selvaraj, & Rajendran, 2015).
End-Quenching in Polymerizations
Research in this area investigates the use of alkoxybenzenes, including this compound, for end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations. This method allows for direct chain-end functionalization, expanding the utility of this compound in polymer science (Morgan, Martínez-Castro, & Storey, 2010).
Ring Expansion in Organic Synthesis
This study explores the treatment of certain alumoles with alkyne molecules, leading to the formation of products like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. Such research can provide insights into the reactivity and potential applications of this compound in organic synthesis (Agou et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Mécanisme D'action
Target of Action
It is known that this compound is used as a reagent in suzuki–miyaura coupling reactions , which suggests that its primary targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-4-isopropoxy-1-methylbenzene likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The specific mode of action of this compound in these reactions would depend on the specific organic compounds it is reacting with.
Action Environment
It is known that the compound is stored at temperatures between 2-8°c , suggesting that temperature could be an important factor in its stability.
Propriétés
IUPAC Name |
2-bromo-1-methyl-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYGBAHARGWESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266352 | |
| Record name | 2-Bromo-1-methyl-4-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254062-68-4 | |
| Record name | 2-Bromo-1-methyl-4-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254062-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methyl-4-(1-methylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601266352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



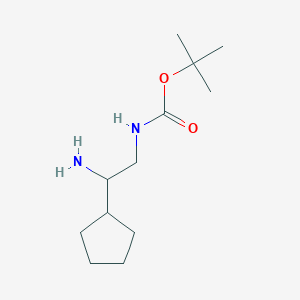

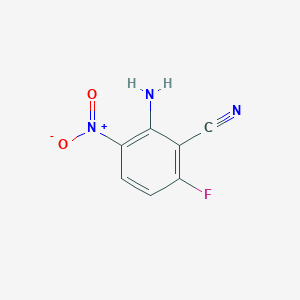
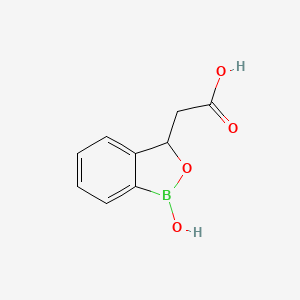
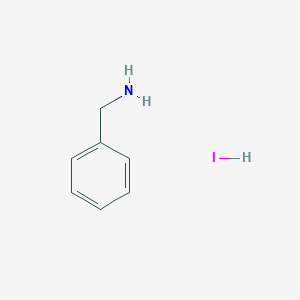
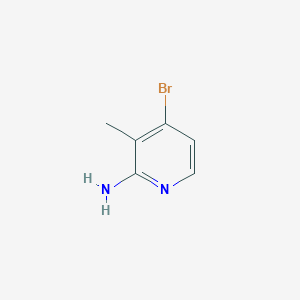
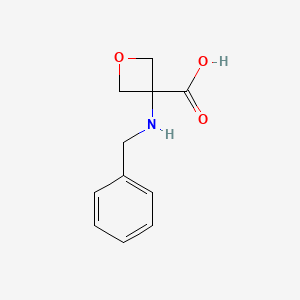

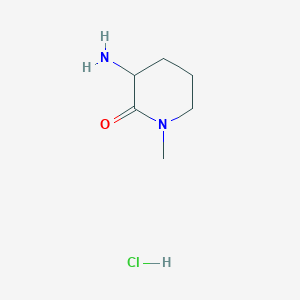

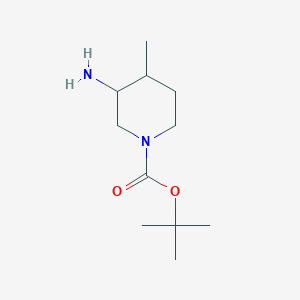
![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)

